methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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Overview
Description
Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the condensation of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with methyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
- Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
- Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the coumarin and phenylacetate moieties allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-13(2)19(21)25-17-11-15(9-10-16(12)17)24-18(20(22)23-3)14-7-5-4-6-8-14/h4-11,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFWGNOWFXCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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